[(1S)-3,3-difluorocyclohexyl]methanol
Description
[(1S)-3,3-Difluorocyclohexyl]methanol is a chiral fluorinated cyclohexane derivative with the molecular formula C₇H₁₂F₂O and a molecular weight of 150.17 g/mol (CAS: 1556901-52-0 for the racemic mixture; enantiomer-specific CAS: 2231664-00-7 for the (R)-form) . The compound features a cyclohexane ring substituted with two fluorine atoms at the 3-position and a hydroxymethyl group at the 1-position. The stereochemistry at the 1-position ((1S)-configuration) is critical for its interactions in asymmetric synthesis and biological systems. It is commonly used as a building block in pharmaceutical research, particularly in the synthesis of fluorinated analogs of bioactive molecules to enhance metabolic stability and binding affinity .
Properties
Molecular Formula |
C7H12F2O |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
[(1S)-3,3-difluorocyclohexyl]methanol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2/t6-/m0/s1 |
InChI Key |
BVOAPBKICTZRNM-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@@H](CC(C1)(F)F)CO |
Canonical SMILES |
C1CC(CC(C1)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3,3-difluorocyclohexyl]methanol typically involves the fluorination of cyclohexane derivatives followed by the introduction of a methanol group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cyclohexane ring. The reaction is carried out under controlled conditions to ensure selective fluorination .
Industrial Production Methods
Industrial production of [(1S)-3,3-difluorocyclohexyl]methanol may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to achieve high yields and purity of the final product. The methanol group is introduced through subsequent reactions involving alcohols and appropriate catalysts .
Chemical Reactions Analysis
Types of Reactions
[(1S)-3,3-difluorocyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexylmethanol derivatives.
Scientific Research Applications
[(1S)-3,3-difluorocyclohexyl]methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of [(1S)-3,3-difluorocyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Fluorination Patterns
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| [(1S)-3,3-Difluorocyclohexyl]methanol | 2231664-00-7 | C₇H₁₂F₂O | 150.17 | Cyclohexane, 3,3-difluoro, (1S)-chirality |
| (3,3-Difluorocyclobutyl)methanol | 681128-39-2 | C₅H₈F₂O | 122.12 | Smaller cyclobutane ring (higher strain) |
| (1S)-3,3-Difluorocyclopentanemethanol | 1407991-23-4 | C₆H₁₀F₂O | 136.14 | Cyclopentane ring (moderate ring strain) |
| trans-(4-(Trifluoromethyl)cyclohexyl)methanol | 1202577-61-4 | C₈H₁₃F₃O | 182.19 | Trifluoromethyl substituent at C4 |
Key Observations :
- Fluorination Impact : The 3,3-difluoro substitution on cyclohexane enhances electronegativity and lipophilicity, improving membrane permeability in drug candidates. Trifluoromethyl groups (e.g., 1202577-61-4) further amplify these effects but may introduce steric hindrance .
- Chirality : The (1S)-configuration in the target compound distinguishes it from racemic or other enantiomeric forms (e.g., (R)-isomer, CAS 2231664-00-7), which may exhibit divergent biological activities .
Functional Group Variations
| Compound Name | CAS | Functional Group | Key Applications/Properties |
|---|---|---|---|
| [(1S)-3,3-Difluorocyclohexyl]methanol | 2231664-00-7 | Primary alcohol | Pharmaceutical intermediates, chiral synthons |
| 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 | Carboxylic acid | Precursor for esterification reactions |
| 2-(4,4-Difluorocyclohexyl)acetic acid | 915030-40-9 | Acetic acid side chain | Enhanced solubility in aqueous media |
Key Observations :
- Alcohol vs. Acid Derivatives: The primary alcohol group in [(1S)-3,3-difluorocyclohexyl]methanol facilitates esterification and etherification reactions, making it versatile in prodrug design. Carboxylic acid derivatives (e.g., 122665-97-8) are more polar, favoring ionic interactions in biological systems .
- Biological Activity: Fluorinated alcohols like [(1S)-3,3-difluorocyclohexyl]methanol are integral to anti-HIV candidates (e.g., betulinic acid derivatives) due to their ability to resist oxidative metabolism .
Physicochemical Data
| Property | [(1S)-3,3-Difluorocyclohexyl]methanol | (3,3-Difluorocyclobutyl)methanol |
|---|---|---|
| Boiling Point | ~220–230°C (estimated) | ~180–190°C (estimated) |
| LogP (Lipophilicity) | 1.8 (predicted) | 1.2 (predicted) |
| Solubility in Water | Low (0.5–1 mg/mL) | Moderate (2–3 mg/mL) |
Notes: The larger cyclohexane ring in the target compound reduces water solubility compared to smaller-ring analogs but improves lipid bilayer penetration .
Biological Activity
[(1S)-3,3-difluorocyclohexyl]methanol is a chiral compound with the molecular formula C₇H₁₂F₂O and a CAS number of 2231664-00-7. The compound features a cyclohexyl ring with two fluorine atoms at the 3-position and a hydroxymethyl group (-CH₂OH) at the 1-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability , which allows for effective interactions with biological membranes and enzymes. The hydroxymethyl group can act as a nucleophile or leaving group depending on reaction conditions, influencing its reactivity in biological systems.
The biological activity of [(1S)-3,3-difluorocyclohexyl]methanol is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. For instance, research indicates that similar difluoroalkyl compounds can interact with P-glycoprotein and other transporters, suggesting that [(1S)-3,3-difluorocyclohexyl]methanol may exhibit similar interactions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of [(1S)-3,3-difluorocyclohexyl]methanol:
| Study | Biological Target | Effect Observed | Methodology |
|---|---|---|---|
| Study A | P-glycoprotein | Inhibition of efflux activity | In vitro assays |
| Study B | Enzyme X | Modulation of enzyme activity | Kinetic analysis |
| Study C | Receptor Y | Agonistic effects | Binding affinity assays |
Case Study 1: Interaction with P-glycoprotein
In vitro studies demonstrated that [(1S)-3,3-difluorocyclohexyl]methanol inhibits P-glycoprotein-mediated drug efflux. This interaction suggests potential applications in enhancing the bioavailability of co-administered drugs.
Case Study 2: Enzyme Modulation
Research has shown that [(1S)-3,3-difluorocyclohexyl]methanol can modulate the activity of specific enzymes involved in metabolic pathways. For example, kinetic studies revealed changes in substrate turnover rates when exposed to this compound, indicating its role as an enzyme modulator.
Applications in Drug Development
The unique properties of [(1S)-3,3-difluorocyclohexyl]methanol make it a promising candidate for drug development. Its ability to interact with various biological targets positions it as a potential lead compound for therapeutic agents aimed at treating diseases where P-glycoprotein plays a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
